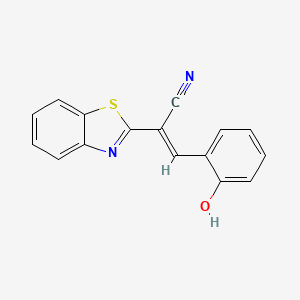

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile

CAS No.:

Cat. No.: VC16850672

Molecular Formula: C16H10N2OS

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10N2OS |

|---|---|

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C16H10N2OS/c17-10-12(9-11-5-1-3-7-14(11)19)16-18-13-6-2-4-8-15(13)20-16/h1-9,19H/b12-9+ |

| Standard InChI Key | CQYMGFZYMISQHH-FMIVXFBMSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O |

| Canonical SMILES | C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O |

Introduction

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and a prop-2-enenitrile group. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Synthesis Methods

The synthesis of benzothiazole derivatives often involves multi-step reactions using various reagents. Common methods include:

-

Condensation Reactions: These are used to form the benzothiazole ring.

-

Alkylation and Arylation: These reactions are employed to introduce the prop-2-enenitrile group and the hydroxyphenyl moiety.

-

Nucleophilic Substitution: This is used for further functionalization of the molecule.

Biological Activities

Benzothiazole derivatives, including (2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile, exhibit a broad spectrum of biological activities. These include:

-

Antimicrobial Activity: Some benzothiazole compounds have shown effectiveness against bacteria and fungi.

-

Anticancer Activity: Simplified benzothiazole structures have been explored for their anticancer properties.

-

Anti-inflammatory Activity: Certain derivatives have demonstrated potential as anti-inflammatory agents.

Potential Applications

Given its structural features, (2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile is a candidate for further pharmacological studies. Its potential applications include:

-

Medicinal Chemistry: The compound's unique structure makes it suitable for interacting with biological targets effectively.

-

Material Science: Its chemical reactivity and stability under various conditions make it interesting for material science applications.

Data Table: Comparison of Benzothiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile | Benzothiazole core with prop-2-enenitrile group | Potential for various biological activities |

| (E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide | Benzothiazole core with amide functionality | Antimicrobial |

| 5-Methylbenzothiazole | Simplified benzothiazole structure | Anticancer |

| 4-Hydroxybenzothiazole | Hydroxylated benzothiazole | Antimicrobial and anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume